Home > Products > Screening Compounds P86225 > GPR84 antagonist 3
GPR84 antagonist 3 -

GPR84 antagonist 3

Catalog Number: EVT-14218206
CAS Number:
Molecular Formula: C29H27N5O
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GPR84 antagonist 3, chemically known as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, represents a significant advancement in the development of selective antagonists targeting the G protein-coupled receptor 84 (GPR84). This receptor is implicated in various physiological processes and diseases, including inflammation and metabolic disorders. The discovery of GPR84 antagonist 3 is part of ongoing research aimed at understanding the receptor's role and developing therapeutic agents that can modulate its activity effectively.

Source and Classification

GPR84 antagonist 3 belongs to a class of compounds known as 1,2,4-triazines. These compounds have been identified for their diverse biological activities and potential as pharmacological agents. The specific antagonist was synthesized as part of a broader effort to identify high-affinity ligands for GPR84, facilitating research into its function and therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of GPR84 antagonist 3 involves several key steps:

  1. Preparation of Hydrazides: The required hydrazides were either commercially sourced or synthesized by refluxing esters with hydrazine in ethanol.
  2. Condensation Reaction: The hydrazides were reacted with symmetrical and unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of the desired 3,5,6-trisubstituted 1,2,4-triazines.
  3. Separation of Regioisomers: When unsymmetrical diketones are used, regioisomeric mixtures can form. These were separated using supercritical fluid chromatography (SFC), allowing for the isolation of specific isomers for further analysis .

The synthetic strategy not only allows for the production of GPR84 antagonist 3 but also facilitates the exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of GPR84 antagonist 3 can be represented as follows:

  • Chemical Formula: C22_{22}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: Approximately 374.44 g/mol
  • Key Structural Features: The compound features a triazine core substituted with methoxyphenyl groups and an indole moiety, which are critical for its binding affinity and selectivity towards GPR84.

The structural analysis was confirmed through techniques such as X-ray crystallography and high-performance liquid chromatography (HPLC), ensuring accurate characterization of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

GPR84 antagonist 3 undergoes several chemical reactions that are essential for its synthesis and functionality:

  1. Formation of Triazine Derivatives: The initial condensation reaction between hydrazides and diketones yields various triazine derivatives.
  2. Regioselectivity: The challenge of regioisomer formation when using unsymmetrical diketones necessitates careful separation techniques to ensure the purity of the desired compound.
  3. Binding Interactions: Upon interaction with GPR84, antagonist 3 competes with agonists for binding sites, influencing downstream signaling pathways related to inflammation and metabolic regulation .
Mechanism of Action

Process and Data

The mechanism through which GPR84 antagonist 3 exerts its effects involves competitive inhibition at the receptor site:

  • Binding Affinity: Studies indicate that GPR84 antagonist 3 has a high binding affinity (IC50_{50} < 100 nM) for human GPR84, effectively blocking receptor activation by endogenous ligands such as medium-chain fatty acids.
  • Signal Modulation: By preventing agonist-induced signaling, this compound can modulate pathways associated with immune responses and metabolic processes .

Computational modeling has provided insights into how structural modifications influence binding interactions and potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GPR84 antagonist 3 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for bioavailability; studies suggest moderate solubility in organic solvents.
  • Stability: Stability tests indicate that GPR84 antagonist 3 remains stable under physiological conditions, making it suitable for in vivo studies.
  • Lipophilicity: The calculated log P value suggests favorable lipophilicity, which is crucial for membrane permeability .

These properties are critical for evaluating the compound's potential as a therapeutic agent.

Applications

Scientific Uses

GPR84 antagonist 3 has significant implications in various scientific fields:

  • Pharmacological Research: It serves as a valuable tool in studying GPR84's role in inflammation and metabolic disorders.
  • Drug Development: Given its high selectivity and potency, this compound could lead to new therapeutic strategies targeting diseases linked to GPR84 dysregulation.
  • Biochemical Studies: Researchers utilize this antagonist to explore receptor signaling pathways and their implications in health and disease .
Molecular Mechanisms of GPR84 Antagonism

Receptor-Ligand Interaction Dynamics in GPR84 Antagonism

GPR84 antagonists bind within a structurally unique orthosteric pocket characterized by an amphipathic environment that accommodates both hydrophobic and polar ligand components. Cryo-EM structures of GPR84 bound to antagonists like the triazine derivative 3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)−1H-indole reveal a deep, occluded binding cavity formed by transmembrane helices 3, 5, 6, and 7 (TM3, TM5, TM6, TM7), stabilized by extracellular loop 2 (ECL2) [5] [8]. The ligand’s hydrophobic triazine core engages π-π stacking with residues such as Phe101³.³³ and Trp360⁷.⁴³, while its indole nitrogen forms a hydrogen bond with Tyr69².⁵³ [8] [9]. Molecular dynamics simulations demonstrate that antagonists lock the receptor in an inactive conformation by preventing the inward displacement of TM6 and TM7 required for Gᵢ protein coupling [5] [8]. This occlusion is further enhanced by ECL2, which folds over the binding pocket like a "lid," restricting solvent access and stabilizing the antagonist-receptor complex [3] [8].

Table 1: Key Interactions of GPR84 Antagonists in the Orthosteric Pocket

Antagonist Structural MotifReceptor ResidueInteraction TypeFunctional Consequence
Triazine corePhe101³.³³π-π stackingStabilizes hydrophobic subpocket
Indole nitrogenTyr69².⁵³Hydrogen bondAnchors polar head group
Phenyl ring substituentsVal178ᴱᶜˡ²Van der Waals contactsEnhances binding specificity
Fluorine substituentsArg172ᴱᶜˡ²Electrostatic attractionIncreases binding affinity

Allosteric Modulation vs. Orthosteric Binding Mechanisms

GPR84 antagonism is dominated by orthosteric displacement of endogenous ligands, contrasting with the allosteric agonism observed for compounds like 3,3′-diindolylmethane (DIM). Orthosteric antagonists (e.g., triazine derivatives, GLPG1205) bind the same site as medium-chain fatty acids (MCFAs) and synthetic orthosteric agonists (e.g., 6-OAU, LY237), directly competing with their carboxylate or polar head groups for interactions with Arg172ᴱᶜˡ² and Asn104³.³⁶ [1] [3] [6]. Mutation of Arg172ᴱᶜˡ² to lysine or alanine abolishes antagonist binding, confirming its role as a critical charge anchor [3] [8]. Conversely, allosteric modulators like DIM bind a topographically distinct site near TM1 and TM2, inducing positive cooperativity with MCFAs but failing to displace orthosteric radioligands [1] [6]. Allosteric antagonists remain rare; however, compound GLPG1205 exhibits non-competitive inhibition against both orthosteric and allosteric agonists, suggesting it may stabilize receptor conformations refractory to activation by diverse ligands [6] [10].

Role of Extracellular Loops (ECL2) in Antagonist Binding Specificity

ECL2 is a structural linchpin for GPR84 antagonist efficacy. Comprising residues 164–179 and adopting a β-hairpin conformation, ECL2 forms a "roof" over the orthosteric pocket via two disulfide bonds: Cys168ᴱᶜˡ²–Cys93³.²⁵ (conserved in class A GPCRs) and Cys166ᴱᶜˡ²–Cys¹¹ (unique to GPR84) [5] [8]. This architecture creates a solvent-shielded environment that excludes long-chain fatty acids while permitting medium-chain ligands (C10–C14) or synthetic antagonists to enter [3] [10]. Mutagenesis studies reveal that:

  • Val178ᴱᶜˡ² mutation to alanine enlarges the binding cavity, reducing affinity for antagonists with bulky substituents [8].
  • Arg172ᴱᶜˡ² substitution disrupts salt bridges with acidic moieties on antagonists like PBI-4050 [10].The downward displacement of ECL2 relative to other lipid-sensing GPCRs (e.g., FFA1, CB2) creates a steric "filter" that confers ligand selectivity. Molecular dynamics simulations confirm that ECL2 flexibility enables transient opening for ligand entry, followed by closure to trap antagonists [5] [8].

Impact of Disulfide Bond Networks on Receptor Conformation and Antagonist Efficacy

The dual-disulfide bond network (Cys93³.²⁵–Cys168ᴱᶜˡ² and Cys11–Cys166ᴱᶜˡ²) is indispensable for maintaining GPR84’s antagonist-competent conformation. Disruption of either bond through cysteine-to-alanine mutagenesis (e.g., C11A, C166A, or C168A) causes:

  • Misfolding and intracellular retention of GPR84, evidenced by loss of cell-surface expression in immunofluorescence assays [8].
  • Abolished binding of orthosteric antagonists (e.g., [³H]3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)−1H-indole) and allosteric antagonists (e.g., [³H]GLPG1205 derivative) [8].
  • Blunted functional responses to agonists, precluding antagonist efficacy testing [5] [8].The Cys11–Cys166ᴱᶜˡ² bond tethers ECL2 to the N-terminus, forcing ECL2 into a conformation that allosterically couples the extracellular vestibule to the intracellular Gᵢ-coupling interface. This "tensioned" architecture explains why antagonists stabilizing the inactive state (e.g., triazine derivatives) enhance disulfide-dependent conformational rigidity, while agonists promote flexibility [5] [8] [10].

Table 2: Functional Consequences of Disulfide Bond Disruption in GPR84

MutantDisulfide Bond AffectedSurface ExpressionAntagonist BindingAgonist Response
C11ACys11–Cys166ᴱᶜˡ²AbsentAbolishedLost
C166ACys11–Cys166ᴱᶜˡ²AbsentAbolishedLost
C168ACys93³.²⁵–Cys168ᴱᶜˡ²Reduced by 80%Reduced by 95%Impaired
C93ACys93³.²⁵–Cys168ᴱᶜˡ²Reduced by 70%Reduced by 90%Impaired

Properties

Product Name

GPR84 antagonist 3

IUPAC Name

4-[[4-[3-(1H-indol-3-ylmethyl)-5-phenyl-1,2,4-triazin-6-yl]phenyl]methyl]morpholine

Molecular Formula

C29H27N5O

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C29H27N5O/c1-2-6-22(7-3-1)28-29(23-12-10-21(11-13-23)20-34-14-16-35-17-15-34)33-32-27(31-28)18-24-19-30-26-9-5-4-8-25(24)26/h1-13,19,30H,14-18,20H2

InChI Key

XGBKJLWLVCHTCR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=C(N=C(N=N3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.